molecular formula C25H40N2O3 B069775 Pactimibe CAS No. 189198-30-9

Pactimibe

Cat. No. B069775
M. Wt: 416.6 g/mol
InChI Key: TXIIZHHIOHVWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pactimibe is a small molecule that has been used in trials studying the treatment of Atherosclerosis and Coronary Heart Disease . It is a dual ACAT1/2 inhibitor with IC50s of 4.9 μM and 3.0 μM, respectively . It inhibits ACAT with IC50s of 2.0 μM, 2.7 μM, 4.7 μM in the liver, macrophages, and THP-1 cells, respectively .


Molecular Structure Analysis

Pactimibe has a molecular formula of C25H40N2O3 and an average weight of 416.606 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Chemical Reactions Analysis

Pactimibe noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . It also inhibits cholesteryl ester formation with an IC50 of 6.7 μM .

Scientific Research Applications

  • Stabilization of Atherosclerotic Plaque : Pactimibe stabilizes vulnerable plaque characterized by reduced cholesteryl ester content, enriched collagen fibers, and increased smooth muscle cells, indicating potential as a treatment strategy for coronary heart disease (Kitayama et al., 2006).

  • Hypocholesterolemic Action : It inhibits cholesterol absorption from the intestine, reduces cholesteryl ester formation in the liver, and enhances elimination from the body, suggesting multiple mechanisms for reducing serum cholesterol (Kitayama et al., 2006).

  • Inhibition of Atherosclerosis Progression : In patients with familial hypercholesterolemia, pactimibe showed no effect on atherosclerosis as assessed by changes in carotid intima-media thickness compared with placebo but was associated with increased mean CIMT and increased incidence of major cardiovascular events (Meuwese et al., 2009).

  • Impact of CYP2D6 Polymorphism on Pharmacokinetics : CYP2D6 polymorphism greatly affects the pharmacokinetics of R-125528, a metabolite of pactimibe, but the exposure in poor metabolizers after multiple doses of pactimibe was covered by additional non-clinical metabolite safety testing (Kotsuma et al., 2008).

  • Anti-Atherosclerotic Potency : Pactimibe exhibited dual inhibition for ACAT1 and ACAT2, suggesting anti-atherosclerotic potential beyond its plasma cholesterol-lowering activity (Kitayama et al., 2006).

  • Metabolism by CYP2D6 : The metabolism of pactimibe and its plasma metabolite, R-125528, is greatly influenced by CYP2D6 activity, suggesting that several studies including drug-drug interaction and polymorphism sensitivity should be performed during development (Kotsuma et al., 2008).

properties

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIIZHHIOHVWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172315
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pactimibe

CAS RN

189198-30-9
Record name Pactimibe [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pactimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACTIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactimibe
Reactant of Route 2
Reactant of Route 2
Pactimibe
Reactant of Route 3
Pactimibe
Reactant of Route 4
Pactimibe
Reactant of Route 5
Pactimibe
Reactant of Route 6
Pactimibe

Citations

For This Compound
393
Citations
K Kitayama, T Koga, N Maeda, T Inaba… - European journal of …, 2006 - Elsevier
… determined xanthomatosis after pactimibe treatment in WHHL rabbits because WHHL rabbits exert severe hypercholesterolemia and ACAT inhibition by pactimibe may exacerbate …
Number of citations: 19 www.sciencedirect.com
K Kitayama, T Koga, T Inaba, T Fujioka - European journal of pharmacology, 2006 - Elsevier
… of pactimibe was examined in normocholesterolemic hamsters in this study. Results with the dual-isotope plasma ratio method indicated that pactimibe … showed that pactimibe inhibited …
Number of citations: 12 www.sciencedirect.com
N Terasaka, A Miyazaki, N Kasanuki, K Ito, N Ubukata… - Atherosclerosis, 2007 - Elsevier
The objective of the present study was to determine whether a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, pactimibe sulfate (CS-505), could reduce atherosclerotic …
Number of citations: 56 www.sciencedirect.com
M Kotsuma, H Hanzawa, Y Iwata, K Takahashi… - Drug metabolism and …, 2008 - ASPET
Typical CYP2D6 substrates generally contain a basic nitrogen atom that interacts with Asp 301 and/or Glu 216 and an aromatic moiety adjacent to the site of metabolism. Recently, we …
Number of citations: 17 dmd.aspetjournals.org
M Kotsuma, T Tokui, S Freudenthaler… - Drug metabolism and …, 2008 - ASPET
… With the concomitant treatment, the AUC 0–inf for pactimibe modestly … of pactimibe estimated from in vitro studies were 0.40 and 0.33, respectively, AUC increase ratios of pactimibe …
Number of citations: 12 dmd.aspetjournals.org
M Kotsuma, T Tokui, T Ishizuka-Ozeki, T Honda… - Drug metabolism and …, 2008 - ASPET
… Pactimibe sulfate is a novel acyl coenzyme A:cholesterol acyltransferase inhibitor. We conducted metabolic studies of pactimibe and its plasma metabolite, R-125528. Pactimibe had …
Number of citations: 13 dmd.aspetjournals.org
K Kitayama, T Tanimoto, T Koga, N Terasaka… - European journal of …, 2006 - Elsevier
… pactimibe against ACAT using several enzyme sources; (2) to compare the anti-oxidant activity between pactimibe … ) to elucidate whether or not pactimibe has anti-atherosclerotic effects …
Number of citations: 22 www.sciencedirect.com
H Kobayashi, Y Yoshinaka, M Ikenoya, K Shibuya… - 2006 - Am Heart Assoc
… pactimibe with IC 50 values of 3.14 and 4.09 μM. The anti-atherosclerotic efficacy of K-604 and pactimibe (… but not in pactimibe treated mice as compared with control mice. However, …
Number of citations: 0 www.ahajournals.org
M Kotsuma, T Tokui, S Freudenthaler… - International journal of …, 2008 - europepmc.org
Purpose Pactimibe is a novel ACAT inhibitor. The pharmacokinetics of pactimibe and its pharmacologically inactive plasma metabolite, R-125528, of which the main clearance pathway …
Number of citations: 5 europepmc.org
MC Meuwese, E de Groot, R Duivenvoorden, MD Trip… - Jama, 2009 - jamanetwork.com
… Our objective was to demonstrate the effect of pactimibe vs placebo when added to usual medical care on CIMT in patients with heterozygous familial hypercholesterolemia and carotid …
Number of citations: 162 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.